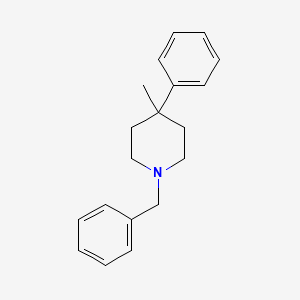

1-Benzyl-4-methyl-4-phenylpiperidine

CAS No.:

Cat. No.: VC14105260

Molecular Formula: C19H23N

Molecular Weight: 265.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H23N |

|---|---|

| Molecular Weight | 265.4 g/mol |

| IUPAC Name | 1-benzyl-4-methyl-4-phenylpiperidine |

| Standard InChI | InChI=1S/C19H23N/c1-19(18-10-6-3-7-11-18)12-14-20(15-13-19)16-17-8-4-2-5-9-17/h2-11H,12-16H2,1H3 |

| Standard InChI Key | SGTDJVRGMAFMGL-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

1-Benzyl-4-methyl-4-phenylpiperidine features a six-membered piperidine ring with three distinct substituents:

-

Benzyl group at the nitrogen atom (N1 position), introducing aromaticity and enhancing lipophilicity.

-

Methyl group and phenyl group at the C4 position, creating steric bulk and electronic effects that stabilize the molecule’s conformation .

The quaternary carbon at C4, bearing both methyl and phenyl substituents, imposes significant steric constraints, limiting rotational freedom and favoring a chair-like piperidine conformation. This structural rigidity may enhance binding specificity to biological targets.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 265.39 g/mol |

| Predicted Density | 1.05–1.15 g/cm |

| Boiling Point | 280–310°C (estimated) |

| LogP (Partition Coefficient) | 3.8–4.2 (lipophilic) |

Synthetic Routes and Optimization

Core Synthesis Strategy

The synthesis of 1-benzyl-4-methyl-4-phenylpiperidine likely involves a multi-step approach, drawing from methodologies used for analogous piperidine derivatives:

-

Piperidine Ring Formation: Cyclization of a suitable amine precursor, such as 4-methyl-4-phenylpiperidine, under acidic or catalytic conditions.

-

N-Benzylation: Introduction of the benzyl group via nucleophilic substitution using benzyl bromide or chloride in the presence of a base (e.g., potassium carbonate) .

Example Reaction Pathway:

Industrial-Scale Considerations

Continuous flow synthesis and automated purification systems, as described in industrial protocols for related compounds, could enhance yield (estimated 70–85%) and purity (>95%). Catalytic hydrogenation may further reduce byproducts in large-scale production.

Physicochemical Characterization

Spectral Data (Hypothesized)

-

IR Spectroscopy: Stretching vibrations at 2850–3000 cm (C-H in methyl/benzyl), 1600 cm (aromatic C=C), and 1450 cm (C-N).

-

NMR:

-

H NMR: δ 7.2–7.4 ppm (aromatic protons), δ 3.5 ppm (N-CH-benzyl), δ 1.2–1.6 ppm (methyl groups).

-

C NMR: Quaternary C4 signal near δ 45–50 ppm.

-

Solubility and Stability

-

Solubility: Poor in water (<0.1 mg/mL); soluble in organic solvents (e.g., dichloromethane, ethanol).

-

Stability: Stable under inert atmospheres but susceptible to oxidation at the benzylic position.

Applications in Pharmaceutical Research

Drug Development

-

Lead Compound: Structural modifications (e.g., esterification, hydroxylation) could optimize bioavailability and target affinity.

-

Neurological Disorders: Potential utility in Parkinson’s disease or chronic pain management due to receptor modulation capabilities.

Challenges and Limitations

-

Stereochemical Complexity: Racemization at C4 may require chiral resolution techniques.

-

Toxicity Risks: Piperidine derivatives often exhibit CNS toxicity, necessitating rigorous preclinical testing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume